3-(Methylsulfanyl)pyrrolidine hydrochloride
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Overview
Description
3-(Methylsulfanyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C5H12ClNS. It is known for its unique structure, which includes a pyrrolidine ring substituted with a methylsulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfanyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with methylsulfanyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The product is then purified through recrystallization to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: 3-(Methylsulfanyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding pyrrolidine.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrrolidine.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
3-(Methylsulfanyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Methylsulfanyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The methylsulfanyl group can undergo oxidation or substitution reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to various biological effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
3-[(Methylsulfanyl)methyl]pyrrolidine hydrochloride: Similar structure but with an additional methyl group on the pyrrolidine ring.
(3R)-3-(Methylsulfanyl)pyrrolidine hydrochloride: A stereoisomer with a different spatial arrangement of atoms.
Uniqueness: 3-(Methylsulfanyl)pyrrolidine hydrochloride is unique due to its specific substitution pattern and the presence of the methylsulfanyl group. This structural feature imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C5H12ClNS |
---|---|
Molecular Weight |
153.67 g/mol |
IUPAC Name |
3-methylsulfanylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C5H11NS.ClH/c1-7-5-2-3-6-4-5;/h5-6H,2-4H2,1H3;1H |
InChI Key |
RMHJTLBXRRAZMY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1CCNC1.Cl |
Origin of Product |
United States |
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